REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([C:12]2[CH:16]=[CH:15][S:14][CH:13]=2)[CH:11]=1)[C:5]([O:7]C)=[O:6].[OH-].[Li+]>O1CCCC1.CO.O>[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([C:12]2[CH:16]=[CH:15][S:14][CH:13]=2)[CH:11]=1)[C:5]([OH:7])=[O:6] |f:1.2,3.4.5|
|
Name
|
Methyl 3-methyl-5-(3-thienyl)benzoate
|
Quantity
|
257 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(=O)OC)C=C(C1)C1=CSC=C1
|
Name
|
|
Quantity
|
186 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
tetrahydrofuran methanol water
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1.CO.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 2 hours at 20-25 degrees C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |